![molecular formula C7H6N2O3 B3029020 2-Nitrobenzaldoxime CAS No. 4836-00-4](/img/structure/B3029020.png)
2-Nitrobenzaldoxime
Overview
Description
2-Nitrobenzaldoxime is a chemical compound that is related to various nitrobenzaldehyde derivatives. It is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from studies on similar compounds. The papers discuss the synthesis of various nitrobenzaldehyde derivatives and their applications, which can provide insights into the characteristics of 2-nitrobenzaldoxime.
Synthesis Analysis
The synthesis of nitrobenzaldehyde derivatives is a topic of interest in several studies. For instance, a regiospecific synthesis of substituted 2-nitrobenzaldehydes from substituted benzaldehydes is described, involving a palladium-catalyzed chelation-assisted C–H nitration . Another study reports a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes . Additionally, a convenient one-pot synthesis of 2H-3-nitrothiochromenes from o-bromobenzaldehydes and β-nitrostyrenes is established, highlighting the versatility of nitrobenzaldehyde derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of nitrobenzaldehyde derivatives is crucial for their reactivity and properties. A study on the synthesis of 2-nitrobenzaldehyde reports the use of acidic heterogeneous catalysts for the formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane, with the molecular structures confirmed by NMR spectroscopy . The non-coplanar conformation of the nitro group in 2-nitro derivatives is noted, which is significant for understanding the reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactions involving nitrobenzaldehyde derivatives are diverse. For example, the synthesis of 2-nitroindoles
Scientific Research Applications
Plant Cell Culture Studies
2-Nitrobenzaldoxime has been utilized in plant science research. Feeding 2-nitrobenzaldoxime to Brassica species led to the formation of 2-nitrophenylglucosinolate and several sulfated side products. These compounds were identified as E- and Z-2-nitrobenzaldoxime-β-d-(6-sulfato)-glycopyranoside and 2-nitrobenzyl alcohol-β-d-sulfatoglucopyranoside. This study demonstrated the conversion of various aryl and aliphatic aldoximes to sulfatoglucosides in plants, highlighting the ability of plant cells to metabolize exogenous aldoximes (GrootWassink, Balsevich, & Kolenovsky, 1990).
Mass Spectrometry and Fragmentation Studies
In mass spectrometry, 2-nitrobenzaldoxime has been studied for its fragmentation behavior. It exhibited a distinctive loss of OH⋅ compared to its p-nitro compound counterpart. The research provided evidence for a fragmentation mechanism involving a cyclohexadiene-type intermediate ion, which significantly contributes to understanding molecular fragmentation in mass spectrometric analysis (Vijfhuizen, Verboom, & Heerma, 1976).
Oligonucleotide Research
2-Nitrobenzaldoxime has been employed in oligonucleotide research. Its oximate ion was used to unblock oligonucleotide aryl esters, demonstrating a preference for the syn-2-Nitrobenzaldoxime variant as the unblocking agent. This study indicates its potential application in genetic and molecular biology research, particularly in nucleic acid manipulation (Reese & Zard, 1981).
Synthetic Chemistry Applications
In synthetic chemistry, 2-nitrobenzaldoxime has been used as a starting material for the regiospecific synthesis of substituted 2-nitrobenzaldehydes. This process involves palladium-catalyzed chelation-assisted C–H nitration and demonstrates the chemical versatility of 2-nitrobenzaldoxime in organic synthesis (Zhang, Wu, Zhang, & Liu, 2014).
Actinometry in Photochemistry
2-Nitrobenzaldoxime has been used as a chemical actinometer for studying photochemistry in both solution and ice. This application underscores its utility in determining the quantum yield of photolytic processes, essential for understanding the kinetics of photochemical reactions (Galbavy, Ram, & Anastasio, 2010).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGDCCTWRRUDX-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302461 | |
Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |
CAS RN |
4836-00-4, 6635-41-2 | |
Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4836-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6635-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2-nitrobenzaldoxime and how does it decompose in the gas phase?
A: 2-Nitrobenzaldoxime (also known as o-nitrobenzaldoxime) is an organic compound with the molecular formula C₇H₆N₂O₃. Its molecular weight is 166.13 g/mol. Mass spectrometry studies have revealed that the molecule readily loses HNO upon ionization, likely forming an o-nitrosobenzaldehyde ion. [] This ion can then undergo further rearrangement to a 2,1-benzisoxazoline-3-one ion. [] Further fragmentation pathways involving CO and CO₂ loss have also been observed. []
Q2: How is 2-nitrobenzaldoxime used in oligonucleotide synthesis?
A: 2-Nitrobenzaldoxime, in its deprotonated form (2-nitrobenzaldoximate ion), serves as an efficient reagent for removing phosphate protecting groups in oligonucleotide synthesis. [, ] Studies have shown that the tetramethylguanidinium salt of 2-nitrobenzaldoxime rapidly cleaves aryl esters like O-chlorophenyl and p-chlorophenyl esters commonly employed in phosphotriester oligonucleotide synthesis. [] This approach allows for the efficient deprotection of synthetic oligonucleotides, a crucial step in obtaining the final desired product.
Q3: How does the position of the nitro group influence the reactivity of nitrobenzaldoxime in oligonucleotide deprotection?
A: Research indicates that the position of the nitro group on the benzaldoxime ring significantly impacts its reactivity. Specifically, 2-nitrobenzaldoximate ion exhibits a higher reactivity compared to its 4-nitro isomer for deprotecting oligonucleotide aryl esters. [] This suggests the importance of the ortho-nitro group positioning for optimal interaction with the phosphate protecting group and subsequent cleavage.
Q4: Does 2-nitrobenzaldoximate ion cause significant internucleotide cleavage during oligonucleotide deprotection?
A: While some concern exists regarding potential internucleotide cleavage during oligonucleotide deprotection, studies suggest minimal cleavage occurs with 2-nitrobenzaldoximate ion. Experiments estimated the cleavage extent to be no greater than 0.1%, indicating that this reagent allows for relatively safe and efficient deprotection without substantial damage to the oligonucleotide chain. []
Q5: How does 2-nitrobenzaldoxime interact with organoantimony compounds?
A: 2-Nitrobenzaldoxime reacts with triaryl antimony compounds like tri(meta-tolyl)antimony and tri(ortho-tolyl)antimony, especially in the presence of oxidizing agents like hydrogen peroxide. [, ] These reactions yield various antimony complexes containing 2-nitrobenzaldoximate ligands, showcasing the compound's versatility in coordinating with metal centers. The specific structures formed depend on the reaction conditions and the substituents present on the antimony center. []
Q6: Can 2-nitrobenzaldoxime be synthesized from benzaldehyde?
A: Yes, a regiospecific synthesis of 2-nitrobenzaldehyde from substituted benzaldehydes utilizes a palladium-catalyzed C-H nitration strategy. [] This method employs a temporary directing group (O-methyl aldoxime), allowing for selective nitration at the ortho position of the benzaldehyde derivative. Subsequent removal of the directing group yields the desired 2-nitrobenzaldehyde.
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